
2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group and a trifluoromethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with a thiazole derivative. One common method includes the condensation of 4-(trifluoromethyl)phenylhydrazine with 2-bromo-4-(trifluoromethyl)thiazole under basic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazones or amines.
Applications De Recherche Scientifique
2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its cellular uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydrazinyl-4-phenylthiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl group but lacks the thiazole ring, leading to different reactivity and applications.
Uniqueness
The presence of both the hydrazinyl and trifluoromethyl groups in 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H8F3N3S |
|---|---|
Poids moléculaire |
259.25 g/mol |
Nom IUPAC |
[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16) |
Clé InChI |
HTNHKNBIKHTLHC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CSC(=N2)NN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


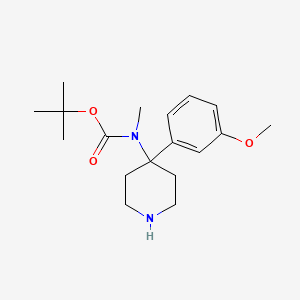


![2-[[3-(3-Chloro-4,5-dimethoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B11814942.png)

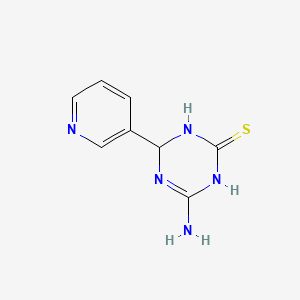

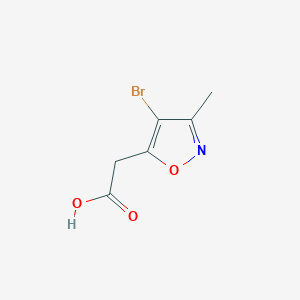
![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)
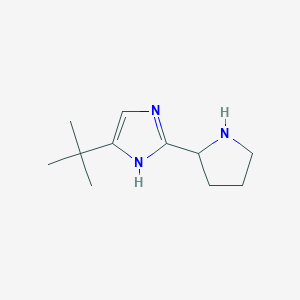
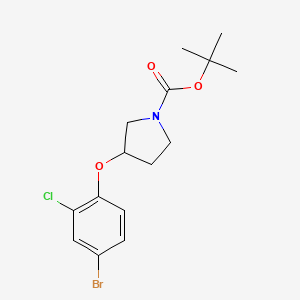
![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)

